1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone
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Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indole and thiazole moieties through a thioether linkage, typically using a thiol and a halogenated intermediate under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur atom or the indole ring.
Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with various enzymes, receptors, or nucleic acids, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone: can be compared with other indole-thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the indole ring and the phenyl group on the thiazole ring can affect its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-13-19(15-9-5-6-10-16(15)21-13)18(23)12-25-20-22-17(11-24-20)14-7-3-2-4-8-14/h2-11,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRSCLUZDZXKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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